Proflavine hemisulphate

Beschreibung

Eigenschaften

IUPAC Name |

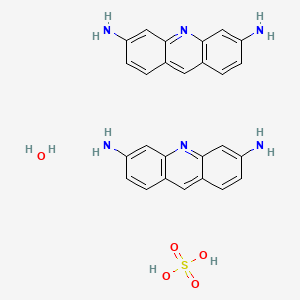

acridin-10-ium-3,6-diamine;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1811-28-5 | |

| Record name | Proflavine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Proflavine Hemisulphate as a DNA Intercalator: A Mechanistic and Methodological Guide

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of proflavine hemisulphate as a DNA intercalator. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biophysical consequences, and key experimental methodologies used to characterize this process.

Introduction: The Enduring Relevance of a Classic Intercalator

Proflavine, an acridine dye, has a long history as a topical antiseptic and has been a subject of scientific inquiry for decades due to its potent antimicrobial and mutagenic properties.[1][2] Its biological activity is primarily attributed to its function as a DNA intercalating agent, a process where the planar proflavine molecule inserts itself between the base pairs of the DNA double helix.[3][4] This guide will elucidate the nuanced mechanisms of this interaction, from the initial binding to the downstream biological ramifications, and provide practical, field-proven protocols for its investigation.

Part 1: The Molecular Mechanism of Proflavine-DNA Intercalation

The interaction of proflavine with DNA is a dynamic, multi-step process that ultimately leads to significant structural and functional alterations of the genetic material.

The Proflavine Molecule: A Structural Prerequisite for Intercalation

This compound (3,6-diaminoacridine) is a planar, heterocyclic molecule.[1][5] This planarity is a critical feature, allowing it to slide into the space created between adjacent base pairs in the DNA double helix. At physiological pH, the proflavine molecule is predominantly in its cationic form, which facilitates its initial electrostatic attraction to the negatively charged phosphate backbone of DNA.[3]

A Two-Step Binding Process: From External Association to Intercalation

Kinetic studies have revealed that proflavine's intercalation into DNA is not a single event but a two-step process.[6][7]

-

Pre-intercalative Outside Binding: The initial interaction is a rapid, diffusion-limited process where the cationic proflavine molecule binds electrostatically to the exterior of the DNA duplex, in the vicinity of the phosphate backbone.[6][7] Molecular dynamics simulations suggest this formation of an "outside bound state" is an extremely fast event, occurring on a nanosecond timescale.[6]

-

Intercalation: This is a slower process, on the order of milliseconds, where the externally bound proflavine molecule inserts itself into the space between two adjacent base pairs.[7][8] This step requires a conformational change in the DNA, including unwinding and lengthening of the double helix to accommodate the intercalator.[3]

Diagram 1: The Two-Step Mechanism of Proflavine Intercalation

Caption: A schematic illustrating the two-step process of proflavine binding to DNA.

Structural Consequences of Intercalation

The insertion of proflavine into the DNA helix induces significant structural perturbations:

-

Unwinding and Lengthening: To accommodate the intercalated molecule, the DNA helix must unwind, leading to a decrease in its twist angle and an increase in the distance between the base pairs at the intercalation site.[3]

-

Phosphodiester Backbone Distortion: Solid-state NMR studies have shown profound changes in the orientation of the phosphodiester groups upon proflavine binding. Some phosphodiesters tilt almost parallel to the helix axis, likely spanning the intercalation site, while others tilt nearly perpendicularly, possibly to compensate for the helical unwinding.[9]

-

Groove Widening: Molecular modeling suggests that proflavine intercalation leads to a widening of the DNA grooves compared to standard B-form DNA.[10]

The crystal structure of a proflavine-DNA hexamer complex confirms the intercalation between base pairs, with the proflavine molecule stacked and its aromatic ring plane perpendicular to the fiber axis.[11][12]

Part 2: Biological Ramifications of Proflavine Intercalation

The structural alterations induced by proflavine intercalation have profound consequences for cellular processes that rely on the DNA template.

Inhibition of DNA Replication and Transcription

By distorting the DNA helix, intercalated proflavine molecules act as physical barriers to the progression of DNA and RNA polymerases.[13][14] This interference with the replication and transcription machinery is a primary mechanism behind its antibacterial and potential anticancer effects.[4][8][13]

Induction of Frameshift Mutations

Proflavine is a known mutagen that primarily causes frameshift mutations, specifically base pair insertions or deletions, rather than substitutions.[1][5] This is thought to occur due to slippage of the DNA polymerase during replication of the distorted template, leading to the addition or omission of a nucleotide in the newly synthesized strand. Studies have shown that these mutations often occur at specific sequence contexts, for instance, one base-pair deletions opposite purine bases that are 3' to a pyrimidine.[15]

Photosensitization and DNA Damage

In the presence of light, proflavine can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals.[16][17] These ROS can cause further damage to DNA, including double-stranded breaks, and can also lead to the degradation of proteins.[1][16][17]

Part 3: Experimental Methodologies for Studying Proflavine-DNA Interactions

A variety of biophysical techniques can be employed to characterize the binding of proflavine to DNA. The following section provides an overview and step-by-step protocols for key methodologies.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of proflavine upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the proflavine.[18][19]

Protocol: UV-Visible Spectroscopic Titration

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of proflavine solution in a quartz cuvette.

-

Record the initial absorption spectrum of proflavine (typically in the range of 350-550 nm).

-

Add small aliquots of the DNA stock solution to the proflavine solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the absorption spectrum after each addition of DNA.

-

-

Data Analysis:

Fluorescence Spectroscopy

The intrinsic fluorescence of proflavine is sensitive to its environment. Upon intercalation into DNA, the fluorescence of proflavine is typically quenched.[3][21] This quenching can be used to determine the binding affinity and stoichiometry.

Protocol: Fluorescence Quenching Titration

-

Preparation of Solutions:

-

Prepare stock solutions of proflavine and DNA as described for UV-Vis spectroscopy.

-

-

Titration:

-

In a fluorescence cuvette, place a fixed concentration of proflavine solution.

-

Set the excitation wavelength (around 444 nm) and record the initial emission spectrum (typically from 460 nm to 650 nm).[3]

-

Add increasing concentrations of DNA to the proflavine solution.

-

After each addition, mix and equilibrate the solution.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

The binding constant can be calculated using the Stern-Volmer equation for quenching.[22] The mechanism of quenching (static or dynamic) can also be investigated by performing the experiment at different temperatures.[22][23]

-

Diagram 2: Experimental Workflow for Spectroscopic Titration

Caption: A generalized workflow for UV-Vis or fluorescence titration experiments.

Viscosity Measurements

Intercalation causes a lengthening of the DNA duplex to accommodate the intercalating agent. This increase in the effective length of the DNA leads to an increase in the viscosity of the DNA solution.[18][19]

Protocol: Viscometry

-

Preparation of Solutions:

-

Prepare a solution of DNA at a known concentration in the desired buffer.

-

-

Measurement:

-

Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

Add increasing amounts of proflavine to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution in the presence and absence of proflavine, respectively.

-

Plot (η/η₀)^(1/3) versus the ratio of the molar concentration of proflavine to DNA. A linear increase in this value is indicative of an intercalative binding mode.[18]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event in a single experiment. It can determine the binding constant (K), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare solutions of proflavine and DNA in the same buffer, and degas them to avoid air bubbles.

-

The concentration of the reactants should be chosen based on the expected binding affinity.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter and the proflavine solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a series of injections of the proflavine solution into the DNA solution.

-

-

Data Analysis:

-

The raw data (a series of heat-burst peaks) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of proflavine to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[24] The binding of proflavine to DNA is favored by both negative enthalpy and positive entropy contributions.[24]

-

Summary of Quantitative Data

The following table summarizes representative binding parameters for the interaction of proflavine with DNA, as determined by various techniques.

| Parameter | Value | Technique | Reference |

| Binding Constant (K) | 2.32 (±0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | [18][19] |

| Binding Constant (K) | 2.20 (±0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | [18][19] |

| Binding Constant (K) | 1.60 (±0.04) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | [24] |

| Binding Site Size (n) | 2.07 (±0.1) base pairs | Cyclic Voltammetry | [18][19] |

| Gibbs Free Energy (ΔG) | -24.90 kJ/mol | Cyclic Voltammetry | [18][20] |

Conclusion

This compound serves as a paradigm for understanding DNA intercalation. Its mechanism, characterized by an initial external binding followed by insertion between base pairs, leads to significant structural and functional consequences for DNA. The resulting inhibition of key cellular processes and the induction of mutations underscore its biological potency. The experimental methodologies detailed in this guide provide a robust framework for researchers to investigate and characterize the intricate interactions between small molecules and nucleic acids, paving the way for the rational design of novel DNA-targeting therapeutics.

References

- 1. Proflavine - Wikipedia [en.wikipedia.org]

- 2. Proflavine - American Chemical Society [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 5. macsenlab.com [macsenlab.com]

- 6. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A molecular model for proflavine-DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. PDB-3ft6: Crystal Structure of Proflavine in Complex with a DNA hexamer duplex - Yorodumi [pdbj.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of proflavin and photoactivated proflavin on the template function of single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA [jstage.jst.go.jp]

- 19. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA [jstage.jst.go.jp]

- 21. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Proflavine Hemisulphate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of proflavine hemisulphate, a versatile acridine dye with significant applications in biomedical research and clinical practice. From its fundamental chemical and physical properties to its practical application in laboratory settings, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Scientific Significance of this compound

This compound, also known by synonyms such as 3,6-diaminoacridine hemisulfate, is an acridine-derived fluorescent dye and a potent antiseptic agent.[1][2] Its utility stems from its ability to intercalate into DNA, a mechanism that underpins its broad-spectrum bacteriostatic properties, particularly against gram-positive bacteria, and its use as a fluorescent stain for cellular components.[1][3][4] This unique characteristic has led to its historical use in wound dressings and as a topical antiseptic.[1][3] More recently, its fluorescent properties have been harnessed for advanced cellular imaging techniques, aiding in the differentiation between normal and cancerous tissues.[1][5] Understanding the core chemical and physical attributes of this compound is paramount for its effective and reliable application in research and development.

Chemical Structure and Nomenclature

This compound is the hemisulfate salt of the proflavine base, an acridine derivative.[1] The salt form enhances its stability and solubility, particularly in aqueous solutions. The core structure consists of a planar tricyclic system characteristic of acridines, with amino groups at the 3 and 6 positions, which are crucial for its biological activity.

The chemical formula for this compound is C₂₆H₂₄N₆O₄S.[1][6][7] It is important to note that this represents two molecules of proflavine (C₁₃H₁₁N₃) associated with one molecule of sulfuric acid (H₂SO₄).

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | bis(acridine-3,6-diamine);sulfuric acid | [6] |

| Synonyms | Proflavine hemisulfate, 3,6-Diaminoacridine hemisulfate | [1][6][7] |

| CAS Number | 1811-28-5 | [6][7][8] |

| Molecular Formula | C₂₆H₂₄N₆O₄S | [1][6][7] |

| Molecular Weight | 516.6 g/mol | [1][6][7] |

| Appearance | Yellowish-brown crystalline powder | [9] |

| Solubility in Water | 10 mg/mL | [1] |

| Melting Point | 235-245 °C | [9] |

| pH (1% solution) | 5.5 - 7.0 | [9] |

| UV Absorption Max (λmax) | ~445 nm (in water at pH 7) | [1] |

| Fluorescence Excitation Max | ~444-460 nm | [10] |

| Fluorescence Emission Max | ~508-515 nm | [10] |

Mechanism of Action: DNA Intercalation

The primary mechanism of action for this compound is its function as a DNA intercalating agent.[1][3] The planar, aromatic acridine core of the molecule inserts itself between adjacent base pairs of the DNA double helix. This intercalation physically distorts the helical structure, which in turn interferes with critical cellular processes such as DNA synthesis and transcription.[3][11] This disruption of DNA replication is the basis for its bacteriostatic effect, as it prevents bacterial reproduction.[3][12] In the context of fluorescence microscopy, this binding to DNA results in significant staining of the cell nucleus, allowing for clear visualization.[1][10]

Experimental Protocol: Quantification of this compound using UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental and accessible technique for the quantification of this compound in solution, leveraging its strong absorbance in the visible spectrum.[13] The following protocol provides a robust methodology for determining the concentration of this compound.

Rationale: This protocol is designed to be self-validating by including the preparation of a standard curve, which ensures the accuracy of the measurements for unknown samples by demonstrating a linear relationship between absorbance and concentration, as dictated by the Beer-Lambert Law.

Materials:

-

This compound powder

-

Distilled or deionized water (or appropriate buffer, e.g., PBS)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in a small amount of the chosen solvent (e.g., water) in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the 100 mL mark with the solvent and mix thoroughly. This is your stock solution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL).

-

For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the maximum absorbance for this compound, which is approximately 445 nm.[1]

-

-

Blanking the Instrument:

-

Fill a quartz cuvette with the solvent used to prepare your solutions (this is your blank).

-

Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

-

-

Measurement of Standards:

-

Starting with the least concentrated standard, rinse a clean cuvette with a small amount of the standard solution before filling it.

-

Measure the absorbance of each standard solution at 445 nm.

-

Record the absorbance values for each concentration.

-

-

Construction of a Standard Curve:

-

Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis) of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

-

-

Measurement of Unknown Sample:

-

Prepare your unknown sample in the same solvent used for the standards. If necessary, dilute the sample to ensure its absorbance falls within the range of the standard curve.

-

Measure the absorbance of the unknown sample at 445 nm.

-

-

Calculation of Unknown Concentration:

-

Using the equation from the linear regression of your standard curve, calculate the concentration of the unknown sample (x) from its measured absorbance (y).

-

Remember to account for any dilution factors if the unknown sample was diluted.

-

Caption: Workflow for UV-Vis Spectroscopic Quantification.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6][14][15] It may also cause respiratory irritation.[15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder.[14][16] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[16] Store the compound in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[9][16]

Conclusion

This compound remains a compound of significant interest due to its dual role as a DNA intercalator and a fluorescent agent. Its well-characterized chemical and physical properties, coupled with straightforward analytical techniques for its quantification, make it a valuable tool in various research disciplines. This guide provides a foundational understanding and practical protocols to support scientists in leveraging the full potential of this compound in their work.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 3. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proflavine hemisulfate | 1811-28-5 [chemicalbook.com]

- 6. 3,6-Acridinediamine, sulfate (2:1) | C26H24N6O4S | CID 9849425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C26H24N6O4S | CID 43833377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proflavine Hemisulfate | CAS:1811-28-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound IP - Antiseptic Chemical at Best Price [spacorporation.in]

- 10. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. mt.com [mt.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of Proflavine Hemisulphate for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Proflavine Hemisulphate and its Solubility

This compound is the hemisulphate salt form of proflavine, an acridine-derived fluorescent dye and disinfectant.[1][2] Its planar aromatic structure allows it to intercalate into DNA, a mechanism that disrupts DNA synthesis and underpins its use as an antibacterial agent, particularly against gram-positive bacteria.[3][4] This DNA-binding property, coupled with its strong fluorescence in the blue region (absorbing at ~445 nm at pH 7), also makes it a valuable tool in cellular imaging and as a fluorescent contrast agent for identifying cancerous tissues.[3][5]

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is not merely a trivial physical property; it is a cornerstone of experimental design, formulation development, and achieving reliable, reproducible results. Whether preparing stock solutions for a cell-based assay, formulating a topical antiseptic, or studying drug-DNA interactions, solubility dictates the achievable concentration, bioavailability, and overall utility of the compound. This guide provides a comprehensive analysis of the solubility of this compound in water and common laboratory solvents, explains the physicochemical principles governing its solubility, and presents a validated protocol for its experimental determination.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure: a large, relatively hydrophobic acridine core functionalized with polar amino groups, and paired with a sulphate counter-ion to form a salt. This duality results in a nuanced solubility profile across different solvent systems.

Aqueous Solubility

This compound is generally described as soluble in water. However, quantitative values from various suppliers and databases show considerable variation, which can likely be attributed to differences in experimental conditions (e.g., temperature, pH, equilibration time) and the hydration state of the material.

Several sources report the aqueous solubility to be around 10 mg/mL.[3][6][7] Other data sheets indicate values such as ≥2.6 mg/mL, ≥5 mg/mL, 20.83 mg/mL, and 22 mg/mL.[1][8][9][10] One source specifies a solubility of 1 part in 300 parts of cold water (approximately 3.3 mg/mL), which increases significantly to 1 part in 1 part of boiling water.[11] Another states a solubility of 50 mg/mL in hot water.[12]

Key Influencing Factors:

-

Temperature: As evidenced by the data, the aqueous solubility of this compound is highly dependent on temperature, increasing substantially in hot water. This suggests that the dissolution process is endothermic.

-

pH: The pH of a saturated solution is reported to be in the range of 6.0 to 8.0.[13][14] As an aminoacridine, the molecule's ionization state is pH-dependent. In acidic conditions, the amino groups are protonated, which can enhance solubility.

-

Physical Agitation: To aid dissolution and overcome slow kinetics, sonication is often recommended when preparing aqueous solutions.[1]

Solubility in Common Laboratory Solvents

The solubility in organic solvents is generally poor, which is consistent with the salt-like nature of the compound.

-

Dimethyl Sulfoxide (DMSO): Data on DMSO solubility is conflicting. Some sources report good solubility, with values of ≥10.8 mg/mL.[8][15] Conversely, other suppliers list the compound as insoluble in DMSO, cautioning that moisture-contaminated DMSO may reduce solubility and that fresh, anhydrous DMSO should be used.[9] Another source reports a solubility of less than 1 mg/mL in DMSO.[] For the parent compound, proflavine, solubility in DMSO is reported as 11 mg/mL.[17] This discrepancy highlights the critical importance of solvent quality in solubility assessments.

-

Ethanol: this compound is described as very slightly soluble to insoluble in ethanol.[8][9][13] The parent proflavine base has a reported solubility of 2 mg/mL in ethanol.[17]

-

Glycerol: It is soluble in 35 parts of glycerol, indicating moderate solubility in this polar, protic solvent.[13]

-

Non-Polar Solvents: It is consistently reported as insoluble in non-polar solvents such as chloroform and ether.[13]

Data Summary Table

| Solvent | Type | Reported Solubility | Citations |

| Water (Cold/RT) | Polar Protic | 1 in 300 parts (~3.3 mg/mL), ≥2.6 mg/mL, ≥5 mg/mL, 10 mg/mL, 20.83 mg/mL, 22 mg/mL | [1][3][6][7][8][9][10][11][13] |

| Water (Hot) | Polar Protic | 1 in 1 part, 50 mg/mL | [11][12] |

| DMSO | Polar Aprotic | ≥10.8 mg/mL, <1 mg/mL, Insoluble | [8][9][15][] |

| Ethanol | Polar Protic | Very slightly soluble, Insoluble | [8][9][13] |

| Glycerol | Polar Protic | 1 in 35 parts (~28.6 mg/mL) | [13] |

| Chloroform | Non-Polar | Insoluble | [13] |

| Ether | Non-Polar | Insoluble | [13] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure trustworthy and reproducible solubility data, a validated experimental protocol is essential. The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[18] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality and Rationale

The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This requires sufficient time and constant environmental conditions (temperature). Using an excess of the solid material ensures that saturation is achieved and maintained. Subsequent analysis of the liquid phase provides the true equilibrium solubility value.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound powder (e.g., 20-30 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, anhydrous DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated liquid phase from the solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PVDF). Rationale: This step is critical to ensure no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the appropriate solvent.

-

Determine the concentration of this compound using a validated analytical method. Given its strong chromophore, UV-Vis spectrophotometry is an excellent choice.

-

Measure the absorbance at its λmax (~445 nm).

-

Calculate the concentration based on a standard curve prepared from known concentrations of this compound. Rationale: A standard curve ensures accurate quantification by bracketing the unknown sample's concentration.

-

-

-

Data Analysis and Reporting:

-

Calculate the average solubility from replicate vials and report the value in mg/mL or g/L, specifying the solvent, temperature, and pH (if applicable).

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

The solubility of this compound is a critical parameter that demonstrates a strong dependence on the solvent system, temperature, and analytical conditions. While readily soluble in hot water, its solubility is more limited in cold water and highly variable or poor in common organic solvents like ethanol and DMSO. The discrepancies in reported values underscore the necessity for in-house, standardized determination using robust methods like the shake-flask protocol detailed here. By understanding the underlying physicochemical principles and employing a validated experimental approach, researchers can ensure the accurate and effective use of this important compound in their scientific endeavors.

References

- 1. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 2. Proflavine hemisulfate | 1811-28-5 [chemicalbook.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 5. Facebook [cancer.gov]

- 6. usbio.net [usbio.net]

- 7. Proflavine powder 1811-28-5 [sigmaaldrich.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 原黄素 半硫酸盐 水合物 powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. Proflavine | BHM Chemicals [bhm-chemicals.com]

- 14. cphi-online.com [cphi-online.com]

- 15. raybiotech.com [raybiotech.com]

- 17. Proflavine | Antibacterial | TargetMol [targetmol.com]

- 18. researchgate.net [researchgate.net]

Proflavine's Foundational Role in Mutagenesis: A Technical Guide to its Historical Application

This guide provides a detailed exploration of the historical significance of proflavine in the nascent field of mutagenesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental methodologies, and groundbreaking discoveries that positioned proflavine as a pivotal tool in unraveling the genetic code. We will delve into the mechanistic underpinnings of proflavine-induced mutagenesis, its application in seminal experiments, and its lasting impact on molecular biology.

Introduction: The Dawn of Chemical Mutagenesis

The mid-20th century marked a revolutionary period in genetics, transitioning from theoretical inheritance patterns to the tangible manipulation of genetic material. While Hermann Muller's discovery of X-ray-induced mutagenesis in 1927 opened the door to altering genes, the advent of chemical mutagens provided a more nuanced toolkit.[1][2] The first report of chemical mutagenesis came in 1946 when Charlotte Auerbach demonstrated that nitrogen mustard could induce mutations in fruit flies.[3][4] This discovery catalyzed the search for other chemical agents capable of altering the genetic script, leading to the identification of proflavine, an acridine dye, as a potent mutagen.

Proflavine, and other acridine compounds, rose to prominence for their unique ability to induce a specific class of mutations known as frameshifts. This property became instrumental in the hands of researchers like Sydney Brenner and Francis Crick, who utilized proflavine to decipher the fundamental nature of the genetic code.[5][6][7]

The Molecular Mechanism of Proflavine-Induced Mutagenesis

Proflavine's mutagenic activity stems from its ability to intercalate, or insert itself, between the planar bases of a DNA double helix.[8] This physical insertion forces the unwinding of the DNA by approximately 17 degrees, causing a local distortion of the helical structure.[8]

This intercalation is a two-step process, beginning with the formation of a pre-intercalative state where proflavine binds to the outside of the DNA molecule.[9] From this position, it can then slide into the hydrophobic environment between base pairs.[8] The presence of proflavine within the DNA strand disrupts normal DNA replication and repair processes, leading to the insertion or deletion of single base pairs.[10][11] These "frameshift" mutations alter the reading frame of the genetic code, typically resulting in a non-functional protein product.

The persistence of single-strand breaks in DNA has been shown to enhance the mutagenic action of proflavine, suggesting that the dye stabilizes these breaks, increasing the likelihood of errors during repair or replication.[12][13]

Diagram: Proflavine Intercalation and Frameshift Mutation

References

- 1. Mutagen - Wikipedia [en.wikipedia.org]

- 2. The Mutagenesis Moonshot: The Propitious Beginnings of the Environmental Mutagenesis and Genomics Society - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical mutagens | Research Starters | EBSCO Research [ebsco.com]

- 4. microbenotes.com [microbenotes.com]

- 5. My life with Sydney, 1961-1971 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sydney Brenner - Wikipedia [en.wikipedia.org]

- 7. Sydney Brenner :: DNA from the Beginning [dnaftb.org]

- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 9. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. | Semantic Scholar [semanticscholar.org]

- 12. Mechanism of proflavin mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

An In-depth Technical Guide: Proflavine Hemisulphate as a Model for Studying Acridine Derivatives

This guide provides an in-depth technical exploration of proflavine hemisulphate, a classic acridine derivative, and its application as a foundational model for research and drug development. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles, mechanisms of action, and field-proven experimental methodologies.

Introduction: The Significance of Acridines and the Role of Proflavine

Acridine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds with a planar, tricyclic structure.[1][2] This unique architecture allows them to function as DNA intercalators, a mechanism that underpins many of their biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4] The ability of these molecules to insert themselves between the base pairs of double-stranded DNA disrupts critical cellular processes like DNA replication and transcription, making them a focal point of cancer chemotherapy research for decades.[5][6][7][8]

Proflavine (3,6-diaminoacridine) stands out as a prototypical acridine derivative.[9] Its hemisulphate salt is frequently used due to its improved solubility in aqueous solutions.[9][10] The enduring relevance of proflavine in research is due to its well-characterized and predictable interaction with DNA, making it an ideal model compound.[11][12] By studying proflavine, researchers can elucidate the fundamental principles of DNA intercalation, which can then be applied to the design and synthesis of novel, more complex, and targeted acridine-based therapeutics.[7][13]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for designing and interpreting experiments.

| Property | Value | Source |

| Chemical Formula | C26H24N6O4S | [9][14] |

| Molecular Weight | 516.6 g/mol | [9][14] |

| IUPAC Name | bis(acridin-10-ium-3,6-diamine);sulfate | [9][14] |

| Appearance | Orange to reddish-brown crystalline powder | - |

| Solubility in Water | 10 mg/mL | [9] |

| Maximum Absorbance (λmax) | ~445 nm (in water, pH 7) | [9] |

| Fluorescence Emission | ~510-515 nm | [15][16] |

Proflavine's planar structure is essential for its primary biological function.[17] Its ability to absorb strongly in the blue region of the visible spectrum and exhibit fluorescence makes it amenable to a variety of spectroscopic techniques.[9][15]

The Core Mechanism: DNA Intercalation

The primary mechanism of action for proflavine and many other acridine derivatives is DNA intercalation.[5][6][9] This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix.[7][17][18]

This intercalation leads to several significant consequences for the DNA structure and function:

-

Unwinding of the Double Helix: The insertion of the proflavine molecule forces a separation of the base pairs, causing a localized unwinding of the DNA helix.[7]

-

Increased DNA Length: The physical insertion of the molecule leads to an increase in the overall length of the DNA, which can be measured by techniques such as viscometry.[10][11]

-

Disruption of DNA Processes: The structural distortion of the DNA interferes with the binding of enzymes essential for replication and transcription, such as DNA and RNA polymerases, ultimately inhibiting these processes.[5][6][19]

-

Frameshift Mutations: The distortion of the DNA template can lead to errors during replication, specifically insertions or deletions of base pairs, resulting in frameshift mutations.[9]

The strength of this interaction is quantifiable, with a reported binding constant (K) for proflavine with herring sperm DNA of approximately 2.32 (±0.41) x 10^4 M^-1.[12][20] The standard Gibbs free-energy change for this binding is approximately -24.90 kJ/mol at 25°C, indicating a spontaneous interaction.[12]

Visualizing DNA Intercalation

Caption: Proflavine intercalates into the DNA double helix.

Experimental Protocols for Studying Proflavine-DNA Interactions

A variety of biophysical techniques are employed to study the interaction of proflavine with DNA. These methods provide quantitative data on binding affinity, mode of interaction, and the resulting structural changes to the DNA.

UV-Visible Absorption Spectroscopy

This is a fundamental technique to monitor the binding of proflavine to DNA.

-

Principle: The interaction of proflavine with DNA leads to a change in its electronic environment, which is reflected in its UV-Vis absorption spectrum. Typically, a bathochromic (red) shift in the maximum absorbance wavelength (λmax) and hypochromicity (a decrease in molar absorptivity) are observed upon intercalation.[10][11]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 5 mM phosphate buffer).[10]

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer.[10]

-

Perform a titration by keeping the concentration of proflavine constant while incrementally adding aliquots of the DNA solution.

-

Record the UV-Vis spectrum (typically from 350 nm to 550 nm) after each addition of DNA.

-

Analyze the spectral shifts to determine the binding constant (K).[11][12]

-

Fluorescence Spectroscopy

Proflavine's intrinsic fluorescence provides a sensitive probe for its interaction with DNA.

-

Principle: The fluorescence of proflavine can be either quenched or enhanced upon binding to DNA, depending on the specific base pair environment. For instance, fluorescence is significantly quenched when proflavine intercalates between G-C base pairs.[17] This quenching can be used to study the binding process.[21][22]

-

Protocol:

-

Prepare solutions of proflavine and DNA as in the UV-Vis spectroscopy protocol.

-

Using a fluorometer, excite the proflavine solution at its absorption maximum (~445-450 nm) and measure the emission spectrum (~480-600 nm).[15]

-

Titrate the proflavine solution with increasing concentrations of DNA.

-

Record the fluorescence emission spectrum after each addition.

-

Analyze the change in fluorescence intensity to determine binding parameters. A static quenching mechanism is often observed, indicating the formation of a non-fluorescent ground-state complex between proflavine and DNA.[17]

-

Viscometry

This technique provides strong evidence for the intercalative binding mode.

-

Principle: Classical intercalation increases the separation between base pairs at the binding site, leading to an overall increase in the length of the DNA molecule.[11] This increase in length results in a measurable increase in the viscosity of the DNA solution.[10][11]

-

Protocol:

-

Prepare a concentrated solution of DNA in a suitable buffer.

-

Measure the flow time of the DNA solution and the buffer alone using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

Add small aliquots of a concentrated proflavine solution to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity (η/ηo) and plot it against the ratio of the concentration of proflavine to DNA. An increase in relative viscosity is indicative of intercalation.[11]

-

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment.

-

Protocol:

-

Load a solution of DNA into the sample cell of the calorimeter.

-

Load a more concentrated solution of proflavine into the injection syringe.

-

Perform a series of small injections of the proflavine solution into the DNA solution.

-

Measure the heat change after each injection.

-

Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters. Studies have shown the binding of proflavine to DNA is favored by both negative enthalpy and positive entropy contributions.[23]

-

Experimental Workflow Diagram

Caption: Workflow for studying proflavine-DNA interactions.

Proflavine in a Broader Context: Drug Development and Beyond

While proflavine itself has seen historical use as a topical antiseptic and disinfectant, its primary modern value lies in its role as a research tool.[9][24] The insights gained from studying proflavine's interactions with DNA have been instrumental in the development of more sophisticated acridine derivatives for therapeutic use.[4][13]

For example, modifications to the core acridine structure can:

-

Enhance DNA Binding Affinity: The addition of side chains can create additional points of contact with the DNA, increasing the binding constant.

-

Improve Selectivity: Modifications can be made to target specific DNA sequences, such as G-quadruplexes found in telomeres, which are a target for anticancer drugs.[25]

-

Modulate Pharmacokinetic Properties: Altering the molecule's solubility and other properties can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Proflavine also serves as a fluorescent stain in cellular imaging, allowing for the visualization of cell nuclei.[19][26][27] Its ability to readily pass through cell membranes and intercalate into nuclear DNA provides strong nuclear contrast, aiding in the identification of cellular morphology.[16]

Conclusion and Future Directions

This compound remains a cornerstone model compound for the study of acridine derivatives. Its well-defined chemical properties and predictable DNA intercalation mechanism provide a robust platform for validating experimental techniques and for understanding the fundamental principles that govern drug-DNA interactions. The knowledge gleaned from proflavine continues to inform the rational design of new acridine-based compounds with enhanced therapeutic efficacy and reduced toxicity for a range of diseases, from bacterial infections to cancer. Future research will likely continue to leverage proflavine as a benchmark while exploring novel acridine conjugates and their interactions with more complex biological targets.[4]

References

- 1. View of SYNTHESIS AND PHOTOPHYSICS OF АCRIDINE DERIVATIVES [hgs.osi.lv]

- 2. Acridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 8. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macsenlab.com [macsenlab.com]

- 10. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C26H24N6O4S | CID 43833377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]

- 16. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology | PLOS One [journals.plos.org]

- 17. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ojs.wiserpub.com [ojs.wiserpub.com]

- 19. Facebook [cancer.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Proflavine hemisulfate | 1811-28-5 [amp.chemicalbook.com]

- 27. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bacteriostatic Properties of Proflavine Hemisulphate

This guide provides a comprehensive technical overview of the bacteriostatic properties of proflavine hemisulphate, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, provides detailed experimental protocols for evaluation, and offers insights into the practical application of this compound in a research setting.

Introduction: The Acridine Advantage

This compound is a salt form of proflavine, an acridine dye derivative.[1][2] Historically, it has been utilized as a topical antiseptic and disinfectant, particularly effective against Gram-positive bacteria.[1][2][3] Its enduring relevance in research stems from its well-defined mechanism of action as a DNA intercalating agent, making it a valuable tool for studying DNA-protein interactions and as a reference compound in the development of new antibacterial agents.[1][4][5][6][7] This guide will explore the fundamental principles of its bacteriostatic action and provide the technical framework for its rigorous scientific investigation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to its effective application in research.

| Property | Value | Source |

| Chemical Formula | C26H24N6O4S | [1][4] |

| Molecular Weight | 516.6 g/mol | [1] |

| Appearance | Red-colored, crystalline powder | [8] |

| Solubility in Water | 10 mg/mL | [1] |

| Absorbance Maximum | 445 nm (in water at pH 7) | [1] |

| Storage | Room temperature | [1] |

Mechanism of Action: A Tale of Intercalation

The primary bacteriostatic effect of this compound is achieved through its ability to intercalate into bacterial DNA.[4][5][6][7] This process involves the insertion of the planar acridine ring of the proflavine molecule between the base pairs of the DNA double helix.[9]

This intercalation leads to several downstream consequences for the bacterial cell:

-

Disruption of DNA Synthesis and Replication: The presence of proflavine in the DNA strand creates a structural distortion, unwinding the helix by approximately 17 degrees.[9] This alteration interferes with the function of DNA polymerase, thereby halting DNA replication and preventing cell division.[4][6][7]

-

Inhibition of Transcription: The structural changes in the DNA template also impede the activity of RNA polymerase, disrupting the transcription of genes into messenger RNA (mRNA).[10][11] This cessation of protein synthesis is a critical factor in the bacteriostatic effect.

-

Induction of Mutations: By distorting the DNA structure, proflavine can lead to errors during any residual DNA repair or replication processes, causing frameshift mutations through the insertion or deletion of base pairs.[1][5][6]

The following diagram illustrates the mechanism of proflavine intercalation and its subsequent effects on bacterial DNA replication and transcription.

Caption: Mechanism of Proflavine's Bacteriostatic Action.

Experimental Evaluation of Bacteriostatic Properties

The cornerstone of assessing the bacteriostatic activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13]

Broth Microdilution Method for MIC Determination

This is a widely accepted and standardized method for determining the MIC of antimicrobial agents.[12][13][14]

Principle: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of this compound in which no visible growth is observed.[13]

Detailed Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve it in sterile deionized water to a concentration of 1 mg/mL (1000 µg/mL). Note its solubility of 10 mg/mL in water.[1]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.

-

-

Serial Dilution in a 96-Well Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 1 mg/mL this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (inoculum without proflavine).

-

Well 12 will serve as a negative control (MHB only).

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10^5 CFU/mL.[12]

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in the first well from the left that shows no visible growth.

-

Self-Validating System:

-

Positive Control (Well 11): Must show distinct turbidity, confirming the viability of the inoculum and the suitability of the growth medium.

-

Negative Control (Well 12): Must remain clear, confirming the sterility of the medium and the aseptic technique.

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Broth Microdilution Workflow for MIC Determination.

Agar Dilution Method

The agar dilution method is another standard technique for MIC determination, particularly useful for certain fastidious organisms or when testing a large number of isolates.[12]

Principle: A series of agar plates are prepared, each containing a different concentration of this compound. A standardized inoculum of the test bacterium is then spotted onto the surface of each plate. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Detailed Protocol:

-

Preparation of Proflavine-Containing Agar Plates:

-

Prepare a 2X concentration of Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Cool to 45-50°C in a water bath.

-

Prepare a series of 2X concentrations of this compound in sterile water.

-

In sterile tubes, mix equal volumes of the 2X MHA and the corresponding 2X proflavine solution to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a control plate with no proflavine.

-

-

Preparation and Inoculation:

-

Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Using a multipoint inoculator or a calibrated loop, spot a small volume (1-2 µL) of the inoculum onto the surface of each agar plate.

-

Allow the spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound on the plate that shows no visible growth at the inoculation site.

-

Causality in Experimental Choices:

-

Mueller-Hinton Medium: This medium is recommended by both EUCAST and CLSI for routine antimicrobial susceptibility testing due to its low concentration of inhibitors of common antibiotics and its batch-to-batch reproducibility.[12]

-

Inoculum Density: A standardized inoculum of 5 x 10^5 CFU/mL is crucial as a higher density can lead to falsely elevated MIC values, while a lower density can result in falsely low MICs.[12]

Safety and Handling Considerations

This compound is an irritant to the skin, eyes, and respiratory system.[15][16] It is also a known mutagen due to its mechanism of DNA intercalation and has been classified as a potential carcinogen.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work with the powdered form should be conducted in a chemical fume hood to avoid inhalation.

Conclusion

This compound remains a significant compound in the field of microbiology and drug development due to its well-characterized bacteriostatic properties. Its action as a DNA intercalating agent provides a clear and potent mechanism for inhibiting bacterial growth. The experimental protocols detailed in this guide offer a robust framework for the accurate and reproducible determination of its efficacy. By understanding the underlying principles and adhering to meticulous experimental design, researchers can effectively leverage this compound as a tool to advance our understanding of antimicrobial action and to drive the discovery of new therapeutic agents.

References

- 1. macsenlab.com [macsenlab.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Acridinediamine, sulfate (2:1) | C26H24N6O4S | CID 9849425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 7. Facebook [cancer.gov]

- 8. cphi-online.com [cphi-online.com]

- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 10. study.com [study.com]

- 11. Replication-transcription conflicts in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. lobachemie.com [lobachemie.com]

- 16. chemical-label.com [chemical-label.com]

proflavine hemisulphate's role as a frameshift mutagen in bacteria

An In-depth Technical Guide to the Role of Proflavine Hemisulphate as a Frameshift Mutagen in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine, an acridine dye derivative, has a long history as a topical antiseptic.[1][2][3] Its potent antimicrobial properties stem from its fundamental interaction with the bacterial genome.[4][5] This technical guide delves into the core mechanism of this compound's action as a frameshift mutagen in bacteria. We will explore the biophysical principles of DNA intercalation, the resulting genetic alterations, and the experimental methodologies used to characterize and quantify this mutagenic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of proflavine's impact on bacterial DNA and its application in microbiological research.

Introduction: this compound - From Antiseptic to Mutagen

This compound is the salt form of proflavine, a planar, cationic acridine dye.[3][6] Historically, it was widely used as a bacteriostatic agent, particularly against Gram-positive bacteria, for wound dressing and topical applications.[1][2][3] The efficacy of proflavine as an antimicrobial agent is intrinsically linked to its ability to disrupt essential cellular processes by targeting DNA.[4][7][8]

The core of proflavine's antibacterial and mutagenic activity lies in its ability to function as a DNA intercalating agent.[1] This guide will provide a detailed examination of how this intercalation leads to frameshift mutations, a class of genetic alterations that can have profound consequences on gene function and bacterial viability. Understanding this mechanism is not only crucial for appreciating its historical use but also for its contemporary applications in molecular biology research as a tool to induce specific types of mutations.

The Molecular Mechanism of Proflavine-Induced Frameshift Mutagenesis

The mutagenic effect of proflavine is a direct consequence of its physical interaction with the DNA double helix. This process can be broken down into a series of molecular events that ultimately lead to the insertion or deletion of base pairs during DNA replication.

DNA Intercalation: The Primary Interaction

Proflavine's planar aromatic ring structure allows it to insert itself between adjacent base pairs of the DNA double helix, a process known as intercalation.[9][10] This interaction is stabilized by pi-pi stacking interactions between the acridine ring of proflavine and the aromatic rings of the DNA bases.[9]

Several key structural changes in the DNA occur upon proflavine intercalation:

-

Unwinding of the Helix: The insertion of the planar molecule forces the DNA helix to unwind at the site of intercalation.[9]

-

Lengthening of the DNA: The distance between the base pairs flanking the intercalated proflavine molecule increases, leading to an overall lengthening of the DNA molecule.[9][10]

-

Distortion of the Sugar-Phosphate Backbone: The backbone of the DNA is distorted to accommodate the intercalating agent, leading to changes in the orientation of the phosphodiester bonds.[11]

These structural perturbations are the foundational events that predispose the DNA to errors during replication.

Destabilization of the Replication Fork and Polymerase Slippage

During DNA replication, the DNA polymerase enzyme moves along the template strand, reading the sequence of bases and synthesizing a new complementary strand. The presence of an intercalated proflavine molecule creates a structural obstacle for the polymerase. This can lead to a transient pausing or stalling of the replication complex.

It is during this pause that the nascent (newly synthesized) strand can "slip" relative to the template strand. This slippage is more likely to occur in regions of repetitive DNA sequences, though proflavine can induce frameshifts even in non-repetitive regions.[12][13]

-

Insertion Mutations: If the slippage occurs on the nascent strand in a way that a portion of it becomes temporarily unpaired and then realigns out of register, the polymerase may re-initiate synthesis, resulting in the addition of one or more bases.

-

Deletion Mutations: Conversely, if the slippage occurs on the template strand, a small loop can form that is skipped by the DNA polymerase. When replication continues, this results in the deletion of one or more bases in the newly synthesized strand.[14]

The following diagram illustrates the proposed mechanism of DNA polymerase slippage leading to a frameshift mutation.

Caption: Mechanism of Proflavine-Induced Frameshift Mutation.

The Role of the SOS Response

The SOS response in bacteria is a global response to DNA damage that involves the induction of a suite of genes involved in DNA repair and mutagenesis.[15][16][17] When DNA polymerase stalls at a proflavine-induced lesion, it can trigger the SOS response.[18] The induction of error-prone DNA polymerases, such as Pol V (encoded by the umuDC genes), as part of the SOS response can increase the rate of mutagenesis, including frameshift mutations, as these polymerases have a lower fidelity and are more likely to make errors when bypassing DNA damage.[16][19]

Experimental Systems for Studying Proflavine Mutagenesis

The mutagenic properties of proflavine can be investigated using a variety of bacterial systems and molecular techniques.

The Ames Test: A Bacterial Reverse Mutation Assay

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[20] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[20][21] These strains contain a pre-existing mutation (either a point mutation or a frameshift mutation) in a gene involved in the histidine biosynthesis pathway.[20][21]

The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[20] Proflavine is a known frameshift mutagen and will therefore cause reversions primarily in Salmonella strains that have a frameshift mutation, such as TA1537, TA1538, and TA98.[22][23][24]

-

Preparation of Bacterial Cultures: Inoculate overnight cultures of S. typhimurium strains TA98 (frameshift mutation detector) and TA100 (base-substitution detector, as a negative control for frameshift mutagenicity) in nutrient broth and incubate at 37°C with shaking.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a sterile solvent (e.g., water or DMSO).

-

Metabolic Activation (Optional but Recommended): For a comprehensive assessment, the test can be performed with and without a mammalian liver extract (S9 fraction).[21] The S9 fraction contains enzymes that can metabolize chemicals, potentially converting them into more or less mutagenic forms.

-

Plate Incorporation Assay:

-

To a tube of molten top agar (at 45°C), add the bacterial culture, the proflavine solution, and (if applicable) the S9 mix.

-

Quickly vortex and pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Collection and Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies on the TA98 plates compared to the negative control plates indicates that proflavine is a frameshift mutagen. The TA100 plates should show little to no increase in revertant colonies.

Table 1: Representative Data from an Ames Test with Proflavine

| Proflavine Concentration (µ g/plate ) | Mean Revertant Colonies (TA98) | Mean Revertant Colonies (TA100) |

| 0 (Control) | 25 | 120 |

| 1 | 80 | 125 |

| 5 | 250 | 130 |

| 10 | 500 | 115 |

DNA Intercalation Assays

Several biophysical techniques can be employed to directly measure the binding of proflavine to DNA and confirm its intercalative mode of action.

-

Principle: The intercalation of proflavine into the DNA helix causes a shift in its absorption spectrum.

-

Protocol:

-

Record the UV-Vis spectrum of a proflavine solution.

-

Titrate the proflavine solution with increasing concentrations of DNA.

-

Monitor the changes in the absorption spectrum. A bathochromic (red) shift in the maximum absorbance wavelength and hypochromism (decreased absorbance) are indicative of intercalation.[7]

-

-

Principle: The fluorescence of proflavine is quenched upon intercalation into DNA.[9]

-

Protocol:

-

Measure the fluorescence emission spectrum of a proflavine solution.

-

Add increasing amounts of DNA and record the decrease in fluorescence intensity.

-

This data can be used to calculate the binding constant of proflavine to DNA.

-

-

Principle: Intercalation lengthens the DNA helix, which increases the viscosity of the DNA solution.[25]

-

Protocol:

-

Measure the viscosity of a DNA solution.

-

Add proflavine and measure the increase in viscosity. A significant increase in viscosity is strong evidence for an intercalative binding mode.

-

The following diagram outlines a typical workflow for characterizing a potential DNA intercalating agent like proflavine.

Caption: Experimental Workflow for Proflavine Characterization.

Sequencing of Revertant Mutants

To definitively characterize the mutations induced by proflavine, the gene of interest from revertant colonies can be amplified by PCR and sequenced. This will reveal the precise nature of the mutation (e.g., a single base pair insertion or deletion) and confirm that a frameshift mutation has occurred.

Implications and Applications in Research and Drug Development

The understanding of proflavine as a frameshift mutagen has several important implications:

-

Tool for Genetic Research: Proflavine can be used as a tool in molecular biology to generate frameshift mutations in specific genes of interest, allowing for the study of gene function.[12]

-

Antibacterial Drug Development: While proflavine itself has limitations due to its mutagenicity, the mechanism of DNA intercalation serves as a blueprint for the development of other antibacterial agents that target DNA replication.

-

Understanding Mutagenesis: The study of proflavine provides a classic model for understanding the molecular basis of frameshift mutagenesis.

Conclusion